molecular formula C18H33N3O3 B14791992 tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate

Cat. No.: B14791992
M. Wt: 339.5 g/mol
InChI Key: WTGIZGHNKKEZIR-UHFFFAOYSA-N
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Description

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl carbamate group, a piperidine ring, and a cyclopropyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring and the incorporation of the tert-butyl carbamate group. The reaction conditions often require the use of palladium-catalyzed reactions, which facilitate the formation of N-Boc-protected anilines . The synthesis may also involve the use of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the tert-butyl carbamate group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various organic solvents like methylene chloride, chloroform, and alcohols . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate has several scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for more intricate compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate is unique due to its combination of functional groups and stereochemistry, which confer specific properties and reactivity. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler analogs.

Properties

Molecular Formula

C18H33N3O3

Molecular Weight

339.5 g/mol

IUPAC Name

tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-cyclopropylcarbamate

InChI

InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)20-10-6-7-14(11-20)21(13-8-9-13)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3

InChI Key

WTGIZGHNKKEZIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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